molecular formula C6H13ClO4 B14600591 2-(Chloromethoxy)ethanol;propanoic acid CAS No. 58305-03-6

2-(Chloromethoxy)ethanol;propanoic acid

Cat. No.: B14600591
CAS No.: 58305-03-6
M. Wt: 184.62 g/mol
InChI Key: GGAMIOOZRJXAKB-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)ethanol;propanoic acid is an organic compound that combines the properties of both an alcohol and a carboxylic acid. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)ethanol;propanoic acid typically involves the reaction of 2-chloroethanol with propanoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The general reaction scheme is as follows:

[ \text{2-chloroethanol} + \text{propanoic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions (temperature, pressure, and pH) is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)ethanol;propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(Chloromethoxy)ethanol;propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)ethanol;propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: Similar in structure but lacks the carboxylic acid group.

    Propanoic Acid: Similar in structure but lacks the chloromethoxy group.

    Ethylene Glycol: Similar in having two hydroxyl groups but lacks the chlorine and carboxylic acid groups.

Uniqueness

2-(Chloromethoxy)ethanol;propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

58305-03-6

Molecular Formula

C6H13ClO4

Molecular Weight

184.62 g/mol

IUPAC Name

2-(chloromethoxy)ethanol;propanoic acid

InChI

InChI=1S/C3H7ClO2.C3H6O2/c4-3-6-2-1-5;1-2-3(4)5/h5H,1-3H2;2H2,1H3,(H,4,5)

InChI Key

GGAMIOOZRJXAKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C(COCCl)O

Origin of Product

United States

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